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Guanosine 5'-diphosphate sodium salt

GTPase Antiviral Binding Affinity

Researchers studying GTPases, GPCRs, or KATP channels require authentic GDP to establish physiologically relevant nucleotide-bound states. Substituting with GTP or ADP yields invalid binding affinities (e.g., 5- to 7-fold differences in MxA and eIF5B systems). This sodium salt form offers 50 mg/mL aqueous solubility-superior to free acid. - **Applications**: GTPase inactivation assays, GPCR modulation, KATP channel activation (100 μM), GTP precursor in transcription-translation systems. - **Supply**: HPLC ≥96%, shipped on dry ice, store at -20°C.

Molecular Formula C10H14N5NaO11P2
Molecular Weight 465.18 g/mol
CAS No. 43139-22-6
Cat. No. B11927000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-diphosphate sodium salt
CAS43139-22-6
Molecular FormulaC10H14N5NaO11P2
Molecular Weight465.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+]
InChIInChI=1S/C10H15N5O11P2.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
InChIKeyAGZYQLYGEWDYOF-GWTDSMLYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP Sodium Salt: Research Procurement Baseline


Guanosine 5′-diphosphate (GDP) sodium salt (CAS 43139-22-6) is a purine nucleotide diphosphate that serves as the biosynthetic precursor to guanosine 5′-triphosphate (GTP) and functions as an essential substrate and product in GTPase-mediated signaling cascades . This compound is supplied as a powder with HPLC purity specifications typically ≥96%, demonstrating a water solubility of 50 mg/mL, and is shipped under dry ice conditions requiring storage at −20°C [1]. GDP sodium salt is widely utilized in biochemical research to study G-protein coupled receptors (GPCRs), guanine nucleotide exchange factors (GEFs), and diverse GTPase families . Its value lies in its ability to selectively probe the GDP-bound state of GTPases, distinguishing it from both triphosphate analogs and non-hydrolyzable derivatives .

GTPase GDP-state probe
GPCR guanine nucleotide modulation
KATP channel activation studies
GTP biosynthetic precursor

GDP Sodium Salt: Why Substitution Fails


Generic substitution of GDP sodium salt with other nucleotide diphosphates (e.g., ADP) or triphosphates (e.g., GTP) is analytically invalid due to fundamental differences in both molecular recognition and functional outcome. As demonstrated in competitive binding studies with the interferon-induced MxA protein, GTP exhibits a Kd of 20 μM, whereas GDP shows a Kd of 100 μM, confirming that the γ-phosphate group confers a 5-fold difference in binding affinity [1]. Conversely, in the eIF5B translation initiation system, mant-GDP binds with a Kd of approximately 2.3 μM, whereas mant-GTP binds with roughly 14–18 μM, a 7-fold difference in the opposite direction [2]. These system-specific affinity reversals underscore that GDP occupies a distinct conformational and functional space that cannot be approximated by GTP, ADP, or non-hydrolyzable analogs such as GDPβS. Furthermore, the sodium salt form of GDP offers demonstrably superior aqueous solubility compared to the free acid form, a critical practical differentiator for assay development and reproducibility [3]. Procurement of generic or inappropriately substituted nucleotide reagents will directly compromise assay fidelity and data comparability.

Binding affinity profile varies by system
GDP may show several-fold lower or higher affinity than GTP depending on the GTPase, preventing direct interchange.
Sodium salt solubility may differ from free acid
Salt form reportedly provides higher aqueous solubility; free acid substitution may alter assay preparation.
Non-hydrolyzable analog may not replicate native GDP binding
GDPβS may exhibit conformational differences that could affect interpretation of the GDP-bound state.

GDP Sodium Salt Comparative Evidence


MxA GTPase: GDP vs. GTP Binding Affinity

The target compound GDP sodium salt exhibits a 5-fold lower binding affinity for the MxA GTPase compared to its triphosphate analog GTP. In competitive binding studies using nonlabeled nucleotides, GTP bound with a Kd of 20 μM, whereas GDP bound with a Kd of 100 μM [1]. This difference demonstrates that the γ-phosphate group is a critical determinant of nucleotide recognition in this system.

MxA Binding: GDP vs GTP
Head-to-head
GDP Kd = 100 μM
GTP Kd = 20 μM
5-fold lower affinity
Reported Kd context supports GDP-state probe use
MxA GTPase competitive binding assay
GTPase Antiviral Binding Affinity

eIF5B Binding: GDP vs. GTP Affinity

In contrast to the MxA system, GDP sodium salt demonstrates approximately 7-fold higher binding affinity for the eukaryotic translation initiation factor eIF5B compared to GTP. Using fluorescently labeled analogs, the Kd of mant-GDP was measured at ~2.3 μM, while mant-GTP exhibited a Kd of ~14–18 μM [1]. This reversal of affinity hierarchy underscores that GDP's recognition properties are protein-specific and cannot be predicted or substituted by GTP.

eIF5B Binding: GDP vs GTP
Reported
mant-GDP Kd ~2.3 μM
mant-GTP Kd ~14–18 μM
~6–8-fold higher affinity
Affinity reversal defines distinct recognition profile
eIF5B in vitro binding assay
Translation Initiation Factor Binding Affinity

A2A Adenosine Receptor: GDP vs. GMP Modulation

GDP sodium salt and GTP demonstrate equivalent potency in modulating A2A adenosine receptor binding, both achieving 50% inhibition of [3H]CGS 21680 binding to rat striatal membranes at approximately 0.1 mM. In contrast, the monophosphate analog GMP is markedly less potent, with an estimated IC50 > 1 mM [1]. This >10-fold difference confirms that the diphosphate moiety is essential for nucleotide recognition at this receptor regulatory site.

A2A Receptor Modulation
Head-to-head
GDP IC50 ≈ 0.1 mM; equipotent to GTP
GMP IC50 > 1 mM
>10-fold more potent than GMP
Diphosphate moiety essential for GPCR modulation
Rat striatal membrane radioligand assay
GPCR Adenosine Receptor Neuropharmacology

SUR2B/Kir6.1 Channel: GDP Activation

GDP sodium salt at a concentration of 100 μM activates the sulfonylurea receptor 2B (SUR2B) linked to inward-rectifier potassium channel 6.1 (Kir6.1) in HEK293T cells as measured by patch-clamp electrophysiology [1]. This activity profile differs from ATP, which typically inhibits KATP channels, and defines a specific functional concentration for GDP in ion channel research.

SUR2B/Kir6.1 Channel
Reported
100 μM GDP produces channel activation
Reported concentration supports ion channel studies
Patch-clamp in HEK293T cells; ATP exerts opposite effect
Ion Channel Electrophysiology Potassium Channel

Aqueous Solubility: Sodium Salt vs. Free Acid

The sodium salt formulation of GDP (CAS 43139-22-6) demonstrates water solubility of 50 mg/mL, producing a clear, colorless solution . Vendor technical documentation confirms that salt forms of nucleotides typically exhibit enhanced water solubility and stability compared to their free acid counterparts [1]. This property facilitates higher-concentration stock preparation and improves assay reproducibility.

Aqueous Solubility: Na Salt
Class-level
50 mg/mL in water, clear, colorless solution
Reported solubility supports stock preparation
Free acid solubility may differ; vendor specification
Formulation Solubility Assay Development

GDP Sodium Salt Application Scenarios


GTPase Nucleotide Exchange Studies

For researchers investigating the kinetics and regulation of GTPases—including small GTPases, heterotrimeric G-proteins, and translation initiation factors—GDP sodium salt is essential for establishing the nucleotide-free or GDP-bound (inactive) state prior to nucleotide exchange assays. The differential binding affinities of GDP versus GTP in the MxA system (Kd GDP = 100 μM vs. GTP = 20 μM) [1] and the opposite hierarchy in eIF5B (mant-GDP Kd ~2.3 μM vs. mant-GTP ~14–18 μM) [2] underscore that only authentic GDP can accurately recapitulate the physiological GDP-bound conformation. Substitution with GTP or non-hydrolyzable analogs will produce non-physiological binding states and confound mechanistic interpretation.

GPCR Guanine Nucleotide Modulation

GDP sodium salt is the appropriate nucleotide for studying guanine nucleotide regulation of G-protein coupled receptors. As demonstrated in rat striatal A2A adenosine receptor binding assays, GDP and GTP exhibit equipotent modulation (IC50 ≈ 0.1 mM), while GMP is >10-fold less potent [1]. This validates GDP as a suitable probe for experiments where GTP's γ-phosphate lability may complicate interpretation or where researchers specifically wish to examine the diphosphate-bound state of the receptor-G-protein complex.

KATP Channel Electrophysiology

For electrophysiologists studying KATP channel regulation, GDP sodium salt provides a defined activator of SUR2B/Kir6.1 channel complexes at 100 μM in patch-clamp configurations [1]. This functional property distinguishes GDP from ATP, which typically exerts inhibitory effects on KATP channels. The high aqueous solubility of the sodium salt form (50 mg/mL) [2] facilitates preparation of concentrated stock solutions suitable for intracellular dialysis or bath perfusion without introducing organic solvent artifacts that could compromise seal stability or channel function.

In Vitro Transcription-Translation

GDP sodium salt serves as the direct substrate for pyruvate kinase-catalyzed phosphorylation to generate GTP in coupled transcription-translation systems [1]. This application leverages the compound's role as the immediate biosynthetic precursor to GTP. The enhanced solubility of the sodium salt formulation [2] enables preparation of concentrated nucleotide mixtures essential for efficient in vitro protein synthesis reactions, where nucleotide concentrations are rate-limiting for yield and product integrity.

Application
Selection Property
Validation Focus
GTPase nucleotide exchange studies
GDP-bound state probe
GDP-bound conformation fidelity
GPCR guanine nucleotide modulation
Diphosphate nucleotide ligand
Receptor–G-protein complex state
KATP channel electrophysiology
KATP channel activator profile
SUR2B/Kir6.1 functional response
In vitro transcription–translation
GTP biosynthetic precursor
Nucleotide concentration and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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